molecular formula C16H10INO2 B13702344 7-Iodo-2-phenylquinoline-4-carboxylic Acid

7-Iodo-2-phenylquinoline-4-carboxylic Acid

Cat. No.: B13702344
M. Wt: 375.16 g/mol
InChI Key: IZHYKUOJVCVCDL-UHFFFAOYSA-N
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Description

7-Iodo-2-phenylquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 7th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-iodo-2-phenylquinoline-4-carboxylic acid typically involves the iodination of 2-phenylquinoline-4-carboxylic acid. One common method is the Sandmeyer reaction, where the amino group of 2-phenylquinoline-4-carboxylic acid is diazotized and then replaced with an iodine atom using potassium iodide . Another approach involves the direct iodination of 2-phenylquinoline-4-carboxylic acid using iodine and an oxidizing agent such as hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Properties

Molecular Formula

C16H10INO2

Molecular Weight

375.16 g/mol

IUPAC Name

7-iodo-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C16H10INO2/c17-11-6-7-12-13(16(19)20)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H,19,20)

InChI Key

IZHYKUOJVCVCDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)I)C(=C2)C(=O)O

Origin of Product

United States

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